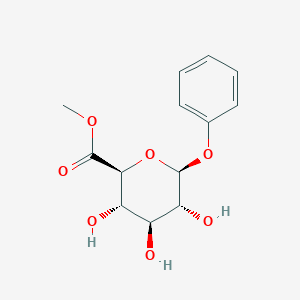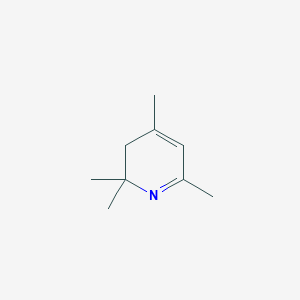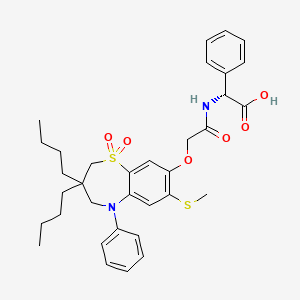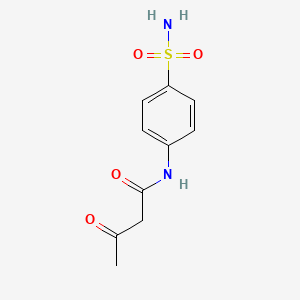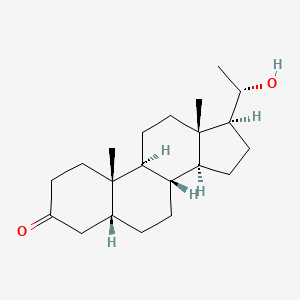
4-Fluorobutyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-isocyanatobutane is an organic compound with the molecular formula C5H8FNO. It is characterized by the presence of a fluorine atom and an isocyanate group attached to a butane backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-isocyanatobutane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
4-Fluorobutylamine+Phosgene→1-Fluoro-4-isocyanatobutane+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of 1-fluoro-4-isocyanatobutane often involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Fluoro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isocyanatobutanol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and alcohols.
Conditions: Reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates.
Major Products:
4-Isocyanatobutanol: Formed by the substitution of the fluorine atom with hydroxide ions.
Ureas and Carbamates: Formed by the addition of amines and alcohols to the isocyanate group.
科学的研究の応用
1-Fluoro-4-isocyanatobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1-fluoro-4-isocyanatobutane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The fluorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the molecule .
類似化合物との比較
4-Fluorobutyl isocyanate: Similar in structure but lacks the specific reactivity profile of 1-fluoro-4-isocyanatobutane.
1-Fluoro-3-isocyanatopropane: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-isocyanatobutane is unique due to the specific positioning of the fluorine and isocyanate groups, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
特性
CAS番号 |
353-16-2 |
|---|---|
分子式 |
C5H8FNO |
分子量 |
117.12 g/mol |
IUPAC名 |
1-fluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChIキー |
WPILDNCAFFGLCC-UHFFFAOYSA-N |
正規SMILES |
C(CCF)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


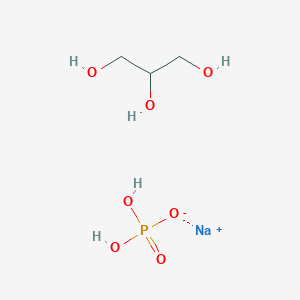
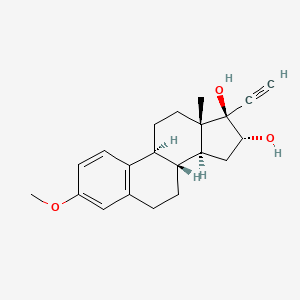

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)


![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
